Azido-PEG2-acid: A Comprehensive Technical Guide for Bioconjugation
Azido-PEG2-acid: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG2-acid, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and materials science. This document details the molecule's core properties, provides explicit experimental protocols for its use, and illustrates a typical workflow for its application in creating molecular conjugates.
Core Properties of Azido-PEG2-acid
Azido-PEG2-acid is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and orthogonal conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media.[1]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for Azido-PEG2-acid are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C7H13N3O4 | [2][3] |
| Molecular Weight | 203.2 g/mol | [2][3] |
| CAS Number | 1312309-63-9 | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Colorless to light yellow liquid/oil | [3] |
| Solubility | Soluble in water and most organic solvents | [3] |
| Storage Conditions | Store at -20°C, keep dry and protected from light | [2][3] |
Experimental Protocols
The utility of Azido-PEG2-acid lies in the reactivity of its two terminal functional groups. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to form a stable triazole linkage with an alkyne-containing molecule.
Below is a detailed two-stage experimental protocol for a common application: the conjugation of a protein to a small molecule via the Azido-PEG2-acid linker.
Stage 1: Amide Bond Formation via EDC/NHS Chemistry
This stage involves the activation of the carboxylic acid on Azido-PEG2-acid and its subsequent reaction with a primary amine on a protein.
Materials:
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Azido-PEG2-acid
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Protein of interest (in an amine-free buffer, e.g., PBS)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysulfosuccinimide (sulfo-NHS)
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Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
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Reaction Buffer (e.g., PBS, pH 7.2-7.5)
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Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Preparation of Reactants:
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Dissolve the protein of interest in the Reaction Buffer to a desired concentration (e.g., 2 mg/mL).
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Prepare a 10 mg/mL stock solution of Azido-PEG2-acid in anhydrous DMSO.
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Immediately before use, prepare 10 mg/mL stock solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Activation of Azido-PEG2-acid:
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In a microcentrifuge tube, combine the Azido-PEG2-acid stock solution with Activation Buffer.
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Add a 1.5-fold molar excess of both EDC and sulfo-NHS stock solutions to the Azido-PEG2-acid solution.
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Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to the Protein:
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Add a 10- to 20-fold molar excess of the activated Azido-PEG2-acid solution to the protein solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
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To quench any unreacted sulfo-NHS esters, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
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Purify the resulting azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess linker and reagents.
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Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This stage describes the "click" reaction between the azide-functionalized protein and an alkyne-containing small molecule.
Materials:
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Azide-functionalized protein from Stage 1
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Alkyne-containing small molecule
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
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Reaction Buffer (e.g., PBS, pH 7.0)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the alkyne-containing small molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
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Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
"Click" Reaction:
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In a reaction tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing small molecule.
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation and Purification:
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Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if fluorescent molecules are used.
-
Purify the final protein-small molecule conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
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Visualizing the Workflow
The following diagrams illustrate the chemical structures and the experimental workflow described in the protocols.
